

Application Notes and Protocols: 5-Fluoroisoquinoline-1-carbonitrile in Medicinal Chemistry

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Compound of Interest

Compound Name: 5-Fluoroisoquinoline-1-carbonitrile

Cat. No.: B11916656

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Disclaimer: Publicly available scientific literature and databases contain limited specific information regarding the direct medicinal chemistry applications of **5-Fluoroisoquinoline-1-carbonitrile**. The following application notes and protocols are constructed based on the well-documented activities of structurally related fluorinated isoquinoline and quinoline derivatives, particularly their roles as enzyme inhibitors in cancer therapy. This document is intended to serve as a representative guide for researchers, scientists, and drug development professionals interested in this class of compounds.

Introduction

Fluorinated heterocyclic compounds, including isoquinolines and quinolines, are privileged structures in medicinal chemistry. The incorporation of a fluorine atom can significantly modulate a molecule's physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] The isoquinoline scaffold itself is a core component of numerous biologically active compounds.[2] This document outlines the potential application of **5-Fluoroisoquinoline-1-carbonitrile** as a representative Poly (ADP-ribose) polymerase (PARP) inhibitor, a class of targeted anti-cancer agents.

Target Information: Poly (ADP-ribose) Polymerase (PARP)

Poly (ADP-ribose) polymerase (PARP) is a family of enzymes crucial for cellular processes, most notably DNA repair.[3] PARP1, in particular, detects single-strand breaks (SSBs) in DNA and facilitates their repair through the base excision repair (BER) pathway.[1] In tumors with deficiencies in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, the inhibition of PARP leads to an accumulation of unrepaired SSBs. These subsequently cause double-strand breaks (DSBs) during DNA replication, which cannot be effectively repaired in HR-deficient cells, leading to cell death through a mechanism known as synthetic lethality.[1][3][4]

Hypothetical Compound Profile: FICN-1 (5-Fluoroisoquinoline-1-carbonitrile)

For the purpose of these notes, we will refer to our representative compound as FICN-1.

- Compound Name: **5-Fluoroisoquinoline-1-carbonitrile** (FICN-1)
- Molecular Formula: $C_{10}H_5FN_2$
- Mechanism of Action: Allosteric PARP1 inhibitor.[5] It is hypothesized to bind to a site distinct from the NAD⁺ binding pocket, preventing the enzymatic activation of PARP1.[5]

Quantitative Data Summary

The following tables summarize hypothetical in vitro efficacy and selectivity data for FICN-1, based on reported data for similar PARP inhibitors.

Table 1: In Vitro Enzymatic Inhibition

Enzyme	IC ₅₀ (nM)
PARP1	15
PARP2	250
PARP3	>10,000

Table 2: Cellular Activity in Cancer Cell Lines

Cell Line	BRCA Status	IC ₅₀ (μM)
NALM6	BRCA-proficient	> 50
NALM6	BRCA-deficient	0.8
MDA-MB-436	BRCA1 mutant	1.2
Capan-1	BRCA2 mutant	0.9
HeLa	BRCA-proficient	25

Experimental Protocols

Protocol 1: Synthesis of 5-Fluoroisoquinoline-1-carbonitrile (FICN-1)

This protocol is a representative synthetic route for a fluorinated isoquinoline carbonitrile, adapted from general methods for isoquinoline synthesis.[\[2\]](#)

Materials:

- 2-Amino-5-fluorobenzaldehyde
- Malononitrile
- Piperidine
- Ethanol
- Hydrochloric Acid (HCl)
- Sodium bicarbonate (NaHCO₃)
- Ethyl acetate
- Magnesium sulfate (MgSO₄)

Procedure:

- To a solution of 2-amino-5-fluorobenzaldehyde (1 mmol) and malononitrile (1.1 mmol) in ethanol (20 mL), add a catalytic amount of piperidine (0.1 mmol).
- Reflux the mixture for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
- Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of NaHCO_3 , followed by brine.
- Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate in vacuo.
- Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to yield **5-Fluoroisoquinoline-1-carbonitrile**.

Protocol 2: PARP1 Enzymatic Inhibition Assay

Materials:

- Recombinant human PARP1 enzyme
- Histone H4
- Biotinylated NAD^+
- Streptavidin-coated plates
- Assay buffer (e.g., Tris-HCl, MgCl_2 , DTT)
- FICN-1 (or test compound) dissolved in DMSO
- Wash buffer (e.g., PBS with 0.05% Tween-20)
- HRP-conjugated anti-streptavidin antibody
- TMB substrate

- Stop solution (e.g., 1M H₂SO₄)
- Plate reader

Procedure:

- Coat a 96-well streptavidin plate with histone H4 and incubate overnight at 4°C.
- Wash the plate three times with wash buffer.
- Prepare serial dilutions of FICN-1 in assay buffer.
- Add the PARP1 enzyme to each well, followed by the FICN-1 dilutions.
- Initiate the reaction by adding biotinylated NAD⁺.
- Incubate the plate at room temperature for 1 hour.
- Wash the plate to remove unbound reagents.
- Add HRP-conjugated anti-streptavidin antibody and incubate for 30 minutes.
- Wash the plate again.
- Add TMB substrate and incubate in the dark until color develops.
- Stop the reaction with the stop solution.
- Read the absorbance at 450 nm using a microplate reader.
- Calculate the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration.

Protocol 3: Cell Viability Assay (MTT Assay)

Materials:

- BRCA-proficient and BRCA-deficient cancer cell lines (e.g., NALM6)

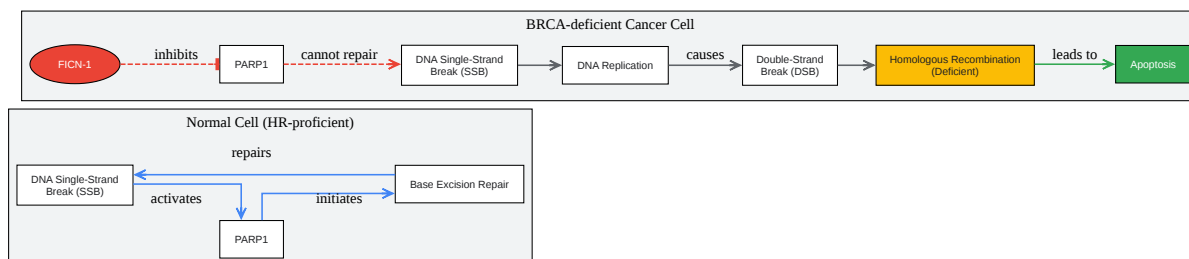
- Cell culture medium (e.g., RPMI-1640 with 10% FBS)
- 96-well cell culture plates
- FICN-1 (or test compound) dissolved in DMSO
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
- Incubator (37°C, 5% CO₂)
- Microplate reader

Procedure:

- Seed the cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
- Treat the cells with serial dilutions of FICN-1 and incubate for 72 hours.
- Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
- Remove the medium and add 100 µL of solubilization buffer to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.

Visualizations

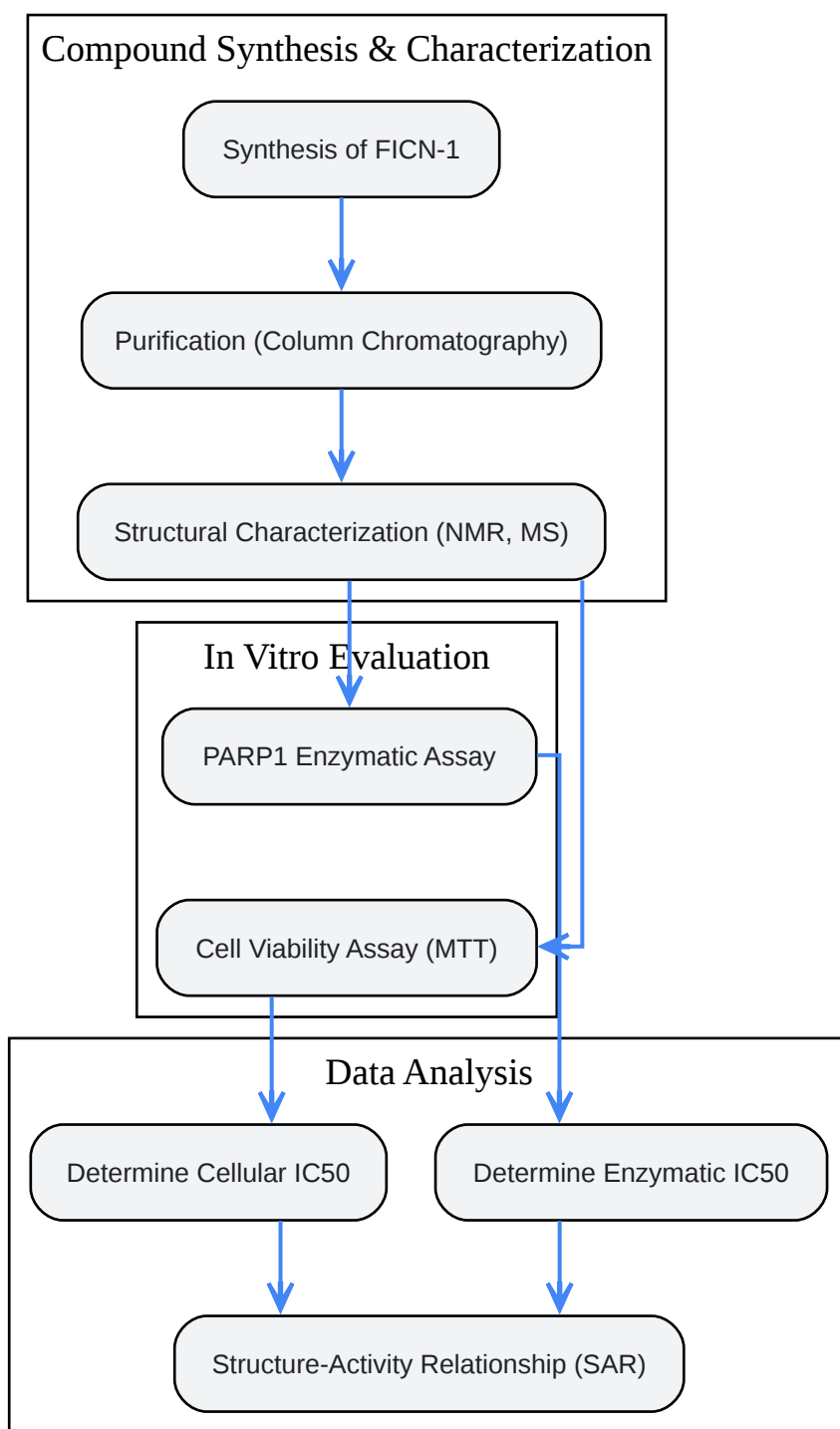
Signaling Pathway



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Caption: Mechanism of synthetic lethality with PARP inhibition.

Experimental Workflow



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Caption: Workflow for synthesis and in vitro evaluation.

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